6-Morpholinohexan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
6-morpholin-4-ylhexan-2-amine |
InChI |
InChI=1S/C10H22N2O/c1-10(11)4-2-3-5-12-6-8-13-9-7-12/h10H,2-9,11H2,1H3 |
InChI Key |
QUFHAUHALNNBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1CCOCC1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Approaches to Alkylamine Synthesis
The introduction of an amine functional group onto an alkyl scaffold is a fundamental transformation in organic synthesis. Methodologies range from well-established protocols like reductive amination and nucleophilic substitution to modern transition metal-catalyzed reactions that offer unique reactivity and selectivity.
Reductive amination is a highly versatile and widely used method for preparing primary, secondary, and tertiary amines. libretexts.org The process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary/secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com
For the synthesis of 6-Morpholinohexan-2-amine, the logical precursor is 6-morpholinohexan-2-one. This ketone can be reacted with an ammonia source (such as ammonia itself or ammonium (B1175870) acetate) to form the corresponding imine. Subsequent reduction of this C=N double bond yields the target primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.com Other methods, such as catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pd), can also be utilized. youtube.com
The general two-step, one-pot process is outlined below:
Imine Formation: The ketone (6-morpholinohexan-2-one) reacts with ammonia under mildly acidic conditions to form an iminium ion intermediate.
Reduction: A hydride reagent attacks the electrophilic carbon of the iminium ion to generate the final amine product. libretexts.org
Interactive Table 1: Representative Conditions for Reductive Amination This table illustrates various reagent systems commonly used for the reductive amination of a ketone to a primary amine.
| Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| 6-Morpholinohexan-2-one | NH₄OAc | NaBH₃CN | Methanol | pH 6-7, Room Temp, 12-24h |
| 6-Morpholinohexan-2-one | NH₃ (in EtOH) | H₂/Raney Ni | Ethanol | 50 psi H₂, 50 °C, 12h |
| 6-Morpholinohexan-2-one | NH₄Cl | NaBH(OAc)₃ | Dichloroethane | Room Temp, 24h |
Nucleophilic substitution (Sₙ2) reactions provide a direct route to forming carbon-nitrogen bonds. In the context of synthesizing this compound, this would involve a suitable 6-morpholinohexyl electrophile bearing a leaving group (such as a halide or sulfonate) at the C-2 position, which then reacts with a nitrogen nucleophile.
A significant challenge with using ammonia directly as the nucleophile is over-alkylation. libretexts.org The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent reactions that form secondary and tertiary amines, as well as quaternary ammonium salts. youtube.com To circumvent this, two primary strategies are often employed:
The Azide (B81097) Synthesis: This method uses sodium azide (NaN₃) as the nitrogen nucleophile. The azide ion is highly nucleophilic but relatively non-basic, which favors the Sₙ2 reaction over elimination. masterorganicchemistry.com The resulting alkyl azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd), which cleanly affords the desired product without risk of over-alkylation.
The Gabriel Synthesis: This classical method utilizes the potassium salt of phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is a soft nucleophile that displaces a halide from an alkyl halide. libretexts.org The nitrogen atom is rendered non-nucleophilic for further alkylation due to the electron-withdrawing effect of the adjacent carbonyl groups. The primary amine is then liberated from the resulting N-alkylphthalimide intermediate by treatment with hydrazine (B178648) (the Ing-Manske procedure) or acid/base hydrolysis. libretexts.org
Interactive Table 2: Comparison of Nucleophilic Substitution Methods This table compares two common indirect methods for synthesizing a primary amine from an alkyl halide.
| Method | N-Nucleophile | Intermediate | Deprotection/Reduction | Key Advantage |
|---|---|---|---|---|
| Azide Synthesis | NaN₃ | 6-Morpholino-2-azidohexane | LiAlH₄ or H₂/Pd | Avoids over-alkylation; good yields. |
| Gabriel Synthesis | Potassium Phthalimide | N-(6-Morpholinohexan-2-yl)phthalimide | H₂NNH₂ (Hydrazine) | Completely prevents over-alkylation. |
In recent decades, transition metal catalysis has revolutionized the formation of C-N bonds, offering powerful alternatives to classical methods. These reactions often proceed under milder conditions and with greater functional group tolerance.
Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a cornerstone of modern C-N bond formation, though it is most frequently applied to the synthesis of arylamines. rsc.org Adapting these methods for the construction of alkylamines from alkyl halides presents challenges, primarily the competing β-hydride elimination pathway in the alkyl-palladium intermediate.
However, the development of specialized phosphine (B1218219) ligands has enabled some progress in this area. nih.govorganic-chemistry.org For a substrate like 6-morpholino-2-bromohexane, a palladium catalyst system, typically comprising a palladium(0) precursor and a bulky, electron-rich phosphine ligand, could potentially catalyze the coupling with an ammonia surrogate. The reaction with aqueous ammonia has been shown to be effective for aryl halides using specific ligands that suppress side reactions like hydroxylation. organic-chemistry.org Such strategies represent a frontier for extension to alkylamine synthesis.
A sophisticated, two-step strategy for installing a 2-amino group involves the formation and subsequent ring-opening of an aziridine (B145994). Aziridines are three-membered nitrogen-containing heterocycles that can be synthesized from alkenes. rsc.org
Aziridination: An alkene, such as 6-morpholinohex-1-ene, can undergo aziridination using a rhodium catalyst in the presence of a nitrene source. Dirhodium(II) complexes, like rhodium(II) caprolactamate, are effective catalysts for this transformation. organic-chemistry.org This step creates the strained three-membered ring. researchgate.net
Ring Opening: The resulting N-protected aziridine can be opened regioselectively. mdpi.com To obtain the 2-amino product, the ring must be opened by a nucleophilic attack at the less substituted carbon (C-1). However, for the synthesis of this compound, nucleophilic attack by a hydride source (e.g., from LiAlH₄) at the less sterically hindered C-1 position would lead to the desired 2-amino substitution pattern upon reduction of the N-protecting group. The regioselectivity of aziridine ring-opening is highly dependent on the substrate and reaction conditions. mdpi.com
Other transition metals have also emerged as powerful catalysts for amine synthesis.
Cobalt-Catalyzed Synthesis: Cobalt catalysts have been developed for the hydroamination of alkenes, which involves the direct addition of an N-H bond across a C=C double bond. acs.orgacs.org Applying a cobalt-catalyzed Markovnikov hydroamination to 6-morpholinohex-1-ene with an appropriate ammonia source could, in principle, directly generate this compound. nih.gov Light-promoted cobalt-catalyzed reactions have also been shown to be effective for coupling alkenes and amines under mild conditions. nih.govresearchgate.net
Gold-Catalyzed Synthesis: Gold catalysis is a rapidly developing field, with applications in various C-N bond-forming reactions. researchgate.net Cationic gold(I) complexes are particularly effective at activating C-C multiple bonds towards nucleophilic attack. acs.org While often used for hydroamination of allenes or amination of allylic alcohols, the principles of π-acid catalysis could potentially be applied to the synthesis of alkylamines from appropriately functionalized precursors. acs.org
Interactive Table 3: Overview of Selected Metal-Catalyzed Approaches This table summarizes modern catalytic approaches that could be adapted for the synthesis of the target amine or related structures.
| Metal | Reaction Type | Substrate Example | Key Features |
|---|---|---|---|
| Palladium | C-N Cross-Coupling | 6-Morpholino-2-bromohexane | Requires specialized ligands to overcome β-hydride elimination. organic-chemistry.org |
| Rhodium | Aziridination/Ring-Opening | 6-Morpholinohex-1-ene | Multi-step process offering stereochemical control. rsc.orgmdpi.com |
| Cobalt | Hydroamination | 6-Morpholinohex-1-ene | Atom-economical direct addition of N-H across an alkene. acs.org |
| Gold | Hydroamination | 6-Morpholinohex-1-ene | Utilizes π-acid catalysis under mild conditions. acs.org |
Direct C-H Functionalization in Hexane (B92381) and Morpholine (B109124) Moieties
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. acs.org For the synthesis of this compound, this approach can be envisioned for the direct introduction of the amino group onto the hexane backbone and for the modification of the morpholine ring, although the latter is less common for this specific target.
The direct amination of unactivated C-H bonds in alkanes is a challenging but increasingly feasible transformation. nih.gov Transition-metal catalysis, particularly with catalysts based on copper, has shown promise in the direct amination of aliphatic C-H bonds. rsc.org For instance, a copper-catalyzed system using a suitable aminating agent could potentially install an amino group at the C2 position of a 6-morpholinohexane precursor. The regioselectivity of such a reaction would be a critical aspect to control, as amination could occur at other positions on the hexane chain. nih.gov
Similarly, C-H functionalization of the morpholine moiety is a known process, often targeting the positions adjacent to the nitrogen or oxygen atoms. researchgate.net While not directly leading to the primary amine on the hexane chain, these methods could be employed to introduce other functional groups on the morpholine ring if desired for analogue synthesis. For the specific synthesis of this compound, the focus of C-H functionalization would primarily be on the hexane component.
Table 1: Examples of Catalytic Systems for C-H Amination
| Catalyst System | Substrate Type | Aminating Agent | Key Features |
| Copper/DTBP | Benzylic and aliphatic alkanes | Primary aromatic amines | Utilizes an inexpensive catalyst and oxidant system. rsc.org |
| Silver (Ag) catalysts | Branched alkanes | Not specified | Shows a preference for amination at tertiary positions. nih.gov |
| Copper(I) salts | Aromatic C-H bonds | Phthalimide | Achieves C-H amidation under an oxygen atmosphere. acs.org |
| Rhodium catalysts | Azines | Not specified | Enables late-stage functionalization of complex molecules. nih.gov |
Enzymatic Synthesis and Biocatalytic Approaches to Amide Intermediates
Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral amines and their precursors. nih.gov For the synthesis of this compound, enzymatic methods can be employed for the stereoselective introduction of the amine group or for the synthesis of key amide intermediates.
One prominent biocatalytic method is the use of transaminases (TAs), which can convert a prochiral ketone into a chiral amine with high enantiomeric excess. tdx.catresearchgate.net In a potential route to this compound, a 6-morpholinohexan-2-one precursor could be subjected to an asymmetric amination catalyzed by a suitable ω-transaminase. oup.com This reaction often uses an amino donor like alanine (B10760859) or isopropylamine, and the equilibrium can be shifted towards the product by removing the pyruvate (B1213749) or acetone (B3395972) byproduct. tdx.cat
Furthermore, enzymatic strategies can be applied to the synthesis of amide intermediates. nih.gov Lipases, for example, can catalyze the amidation of carboxylic acids with amines under mild and green conditions. nih.govsciepub.com This could be relevant for synthesizing precursors or for creating amide-containing analogues of the target molecule. A chemo-enzymatic cascade could also be designed, where a chemical step generates a ketone precursor that is then aminated in situ by a transaminase. oup.com
Table 2: Key Enzymes and Biocatalytic Reactions for Amine Synthesis
| Enzyme Class | Reaction Type | Substrate Example | Key Advantages |
| Transaminases (TAs) | Asymmetric amination of ketones | Prochiral ketones | High stereoselectivity, mild reaction conditions. nih.govtdx.cat |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | Aldehydes or ketones | Uses ammonia as the amino donor. nih.gov |
| Lipases | Amide synthesis | Carboxylic acids and amines | Green and efficient, often requiring minimal purification. nih.gov |
| Cytochrome P450 Monooxygenases | C-H hydroxylation | Alkanes | Can be part of a cascade to produce amines from unfunctionalized alkanes. rsc.org |
Stereoselective Synthesis of Chiral this compound
The presence of a stereocenter at the C2 position of the hexane chain in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.
Development of Enantioselective Catalytic Systems
The direct catalytic asymmetric synthesis of chiral primary amines from prochiral ketones is a highly desirable transformation. rsc.org This can be achieved through the enantioselective reductive amination of a 6-morpholinohexan-2-one precursor. Various transition metal catalysts, often based on iridium, rhodium, or ruthenium, with chiral ligands have been developed for this purpose. researchgate.netacs.org These catalytic systems can achieve high enantioselectivities under hydrogenation conditions.
Another approach involves the combination of photoredox catalysis and enzymatic catalysis in a cyclic reaction network. rsc.orgscispace.com This innovative method can lead to the synthesis of enantioenriched amines in high yields. For instance, a racemic amine could be deracemized using a selective enzyme, or an imine could be reduced enantioselectively using a photocatalyst in the presence of a chiral co-catalyst.
Chiral Auxiliary and Auxiliary-Free Methods
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the amine group. For example, amides derived from pseudoephenamine have been shown to be effective in diastereoselective alkylation reactions. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral amine. The Ellman auxiliary, tert-butanesulfinamide, is another widely used and versatile chiral reagent for the asymmetric synthesis of a broad range of amines. yale.edu
Auxiliary-free methods, such as the direct enantioselective catalytic approaches mentioned in the previous section, are often preferred due to their higher atom economy. These methods avoid the additional steps of attaching and removing the auxiliary.
Table 3: Comparison of Stereoselective Synthesis Strategies
| Method | Description | Advantages | Disadvantages |
| Enantioselective Catalysis | Uses a chiral catalyst to directly form one enantiomer in excess. rsc.org | High atom economy, catalytic nature. | Catalyst development can be challenging and expensive. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to guide the reaction stereoselectively. wikipedia.org | Often reliable and provides high diastereoselectivity. | Requires additional steps for attachment and removal, lower atom economy. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. nih.gov | High enantioselectivity, mild conditions. | Maximum theoretical yield is 50% for the desired enantiomer. |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product. acs.org MCRs are highly efficient and atom-economical, making them attractive for the synthesis of diverse molecular scaffolds.
For the synthesis of this compound, an MCR could be envisioned to construct the morpholine ring and simultaneously introduce the substituted hexane chain. For example, a three-component reaction involving an amino alcohol, an aldehyde, and a third component could potentially assemble a substituted morpholine derivative. nih.govnih.govacs.org While a direct MCR to form this compound has not been specifically reported, the principles of MCRs could be applied to develop a novel and efficient synthetic route. For instance, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been used to synthesize highly substituted morpholines. nih.govnih.gov A variation of this could potentially be adapted. Another example is a three-component reaction of an alkyne, an isocyanate, and an oxirane to form morpholine derivatives. thieme-connect.com
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact. rsc.orgrsc.org For the synthesis of this compound, several strategies can be employed to enhance the sustainability of the process.
The use of biocatalysis, as discussed in section 2.1.5, is inherently a green approach due to the mild reaction conditions, high selectivity, and the biodegradable nature of the catalysts (enzymes). nih.gov Similarly, direct C-H functionalization contributes to green chemistry by reducing the number of synthetic steps and minimizing the generation of waste from pre-functionalization. acs.org
Solvent choice is another critical aspect of green chemistry. The use of greener solvents, such as water or bio-based solvents, or even performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of a synthesis. nih.gov Furthermore, developing catalytic processes that utilize earth-abundant and non-toxic metals is a key goal of sustainable chemistry.
Recent research has focused on the green synthesis of morpholines, for example, through the selective monoalkylation of amines with ethylene (B1197577) sulfate, which is a redox-neutral protocol using inexpensive reagents. chemrxiv.orgnih.gov Such methodologies could be adapted for the synthesis of the 6-morpholinohexane moiety.
Table 4: Application of Green Chemistry Principles in Amine Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Utilizing multi-component reactions and C-H functionalization to maximize the incorporation of reactant atoms into the final product. acs.orgacs.org |
| Use of Catalysis | Employing catalytic amounts of reagents (e.g., transition metals, enzymes) instead of stoichiometric amounts. rsc.orgnih.gov |
| Benign Solvents | Using water, supercritical fluids, or biodegradable solvents. nih.gov |
| Renewable Feedstocks | Exploring the use of bio-based starting materials where possible. rsc.org |
| Reduction of Derivatives | Avoiding protecting groups and temporary modifications through direct functionalization methods. acs.org |
Solvent Selection and Optimization
The choice of solvent in the synthesis of this compound via reductive amination of 6-morpholinohexan-2-one is a critical factor that can significantly impact reaction rates, yields, and the product's purity. Solvents can influence the solubility of reactants and intermediates, the stability of the catalyst, and the equilibrium of the initial imine/enamine formation.
Aprotic polar solvents like tetrahydrofuran (B95107) (THF) and dioxane, as well as aprotic nonpolar solvents like toluene, have also been employed in reductive amination reactions. researchgate.net The selection among these is often a balance between solubility characteristics and the desired reaction temperature. In some cases, more environmentally benign solvents like ethyl acetate (B1210297) have been shown to be effective alternatives to chlorinated solvents such as dichloromethane (B109758) and 1,2-dichloroethane (B1671644), particularly when using hydride-based reducing agents. acsgcipr.org
The presence of water can also have a profound effect. While in some cases it can hinder the initial imine formation, in others, particularly with certain catalysts, controlled amounts of water can be beneficial. rsc.org A computational investigation into the microkinetics of reductive amination highlighted that explicit water coordination can lower the activation barrier for the nucleophilic addition step. rsc.org
To illustrate the impact of solvent choice, the following table presents hypothetical data based on general principles of reductive amination for the synthesis of this compound.
| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Methanol | 32.7 | 8 | 85 | 92 |
| Ethanol | 24.5 | 10 | 82 | 90 |
| Tetrahydrofuran (THF) | 7.6 | 12 | 75 | 88 |
| Toluene | 2.4 | 16 | 65 | 85 |
| Ethyl Acetate | 6.0 | 10 | 80 | 91 |
This table is a hypothetical representation to illustrate the potential impact of solvent selection on the reaction outcome and is not based on experimentally verified data for the synthesis of this compound.
Optimization of the solvent system may also involve the use of co-solvents to fine-tune the properties of the reaction medium, balancing solubility, reactivity, and ease of downstream processing.
Catalyst Reuse and Recyclability
The development of sustainable synthetic routes for compounds like this compound places a strong emphasis on the use of recoverable and recyclable catalysts. Heterogeneous catalysts are particularly advantageous in this regard as they can be easily separated from the reaction mixture by filtration, which simplifies product purification and reduces waste.
For the reductive amination of 6-morpholinohexan-2-one, various metal-based heterogeneous catalysts could be employed, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on carbon (Rh/C), or Raney nickel. researchgate.net The reusability of these catalysts is a key performance indicator.
A study on the synthesis of cyclic enamines from morpholine and cycloalkanones using a zeolite H-Y catalyst demonstrated excellent reusability. The catalyst was recovered by simple filtration, washed, and reused for five consecutive cycles without a significant loss of catalytic activity, although a minor decrease in yield and a slight increase in reaction time were observed with each run. researchgate.net This highlights the potential of using robust solid acid catalysts in related transformations.
The recyclability of a catalyst in the synthesis of this compound would be evaluated by monitoring the yield and purity of the product over several reaction cycles. The following table provides a hypothetical illustration of a catalyst recycling study.
| Cycle | Catalyst | Yield (%) | Product Purity (%) |
| 1 | 5% Pd/C | 92 | 98 |
| 2 | 5% Pd/C | 91 | 98 |
| 3 | 5% Pd/C | 90 | 97 |
| 4 | 5% Pd/C | 88 | 97 |
| 5 | 5% Pd/C | 85 | 96 |
This table is a hypothetical representation to illustrate catalyst reusability and is not based on experimentally verified data for the synthesis of this compound.
Factors that can affect catalyst recyclability include catalyst poisoning by impurities in the substrate or solvent, mechanical loss during recovery, and structural changes to the catalyst under reaction conditions. Therefore, optimization of the reaction conditions, including temperature, pressure, and solvent, is crucial not only for maximizing the yield in a single run but also for extending the lifetime of the catalyst over multiple cycles.
Reaction Mechanisms and Kinetic Investigations
Mechanistic Elucidation of Amine-Forming Reactions
The formation of the amine product is a multi-step process that begins with the interaction between the amine and the carbonyl compound. mdma.chresearchgate.net
The synthesis initiates with the nucleophilic attack of the secondary amine, morpholine (B109124), on the electrophilic carbonyl carbon of 2-hexanone. This step establishes the critical carbon-nitrogen (C-N) bond and concurrently forms a carbon-oxygen (C-O) single bond, resulting in an unstable zwitterionic intermediate that rapidly undergoes proton transfer to form a neutral hemiaminal, also known as a carbinolamine. wikipedia.orgmdma.ch This intermediate contains both the newly formed C-N bond and the original C-O bond from the carbonyl, now as a hydroxyl group. mdma.chlibretexts.org
The subsequent and crucial step is the elimination of a water molecule from the hemiaminal. wikipedia.orgyoutube.com This dehydration is typically catalyzed by a weak acid. libretexts.orgyoutube.com Protonation of the hydroxyl group makes it a good leaving group (water), and its departure results in the formation of a C=N double bond, yielding an iminium ion. stackexchange.comlibretexts.org This step involves the cleavage of the C-O bond and solidifies the C=N linkage that is characteristic of the key intermediate prior to reduction. wikipedia.org
In transition-metal-catalyzed amination reactions, particularly those employing palladium, the final product-forming step is often a reductive elimination. acs.orguwindsor.ca This process typically involves a palladium(II) intermediate, from which the newly formed carbon-nitrogen bond is eliminated, releasing the final amine product and regenerating the active Pd(0) catalyst. uwindsor.caacs.org
Studies on palladium-catalyzed amination of aryl halides have shown that the rates of C-N bond-forming reductive elimination can compete with side reactions such as β-hydrogen elimination. acs.org The outcome of this competition is influenced by steric and electronic factors. For instance, increasing the steric bulk of the phosphine (B1218219) ligand or the amido group can favor the desired reductive elimination to form the arylamine. acs.org While this process is well-documented for aryl amines, similar principles apply to catalytic systems for aliphatic amines, where the catalyst facilitates the coupling of the amine and the carbonyl precursor and the final release of the product. acs.org Visible light has also been shown to induce reductive elimination from arylpalladium(II) complexes, representing an innovative approach in catalytic cross-coupling. nih.gov
The reaction pathway for the formation of 6-Morpholinohexan-2-amine is defined by the transient species that are formed and consumed.
Hemiaminals and Iminium Ions : The hemiaminal (or carbinolamine) is the initial adduct formed from the reaction of morpholine and 2-hexanone. mdma.chmdma.ch It is generally unstable and exists in equilibrium with the starting materials. mdma.ch Subsequent acid-catalyzed dehydration of the hemiaminal leads to the formation of a more stable, yet highly reactive, iminium ion. stackexchange.commdma.chlibretexts.org This iminium ion is the key electrophilic intermediate that undergoes reduction to yield the final secondary amine. wikipedia.orgchemistrysteps.comchemistrysteps.com The selective reduction of this iminium ion in the presence of the starting ketone is crucial for the success of the one-pot reaction. wikipedia.orgmasterorganicchemistry.com
Palladium Intermediates : In palladium-catalyzed amination cycles, the dominant resting state of the catalyst is often a bis-phosphine palladium(0) complex. uwindsor.ca The active catalyst, a mono-ligated Pd(0) species, undergoes oxidative addition with a halide (if used as a precursor) to form an arylpalladium(II) halide complex. uwindsor.ca This complex then reacts with the amine and base to generate a key arylpalladium amido intermediate, which ultimately undergoes reductive elimination to form the product. acs.orguwindsor.ca While palladium(IV) species have been implicated in some palladium-catalyzed cross-coupling reactions, the conventional mechanism for C-N bond formation via reductive amination or Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle. acs.orguwindsor.ca
Kinetic Studies of Reaction Rates and Rate-Determining Steps
For instance, a kinetic study of the palladium-catalyzed amination of aryl bromides identified the initial oxidative addition of the aryl bromide to the Pd(0) catalyst as the turnover-limiting step. uwindsor.ca In contrast, a study of a one-pot, three-step synthesis of secondary amines using a cobalt catalyst found that the transfer hydrogenation of the intermediate imine was the rate-determining step. acs.org
| Parameter Varied | Condition Range | Observation | Reference |
| Catalyst Loading | 0.5–3 mol% | Yield increases with catalyst loading up to an optimal point. | researchgate.net |
| H₂ Pressure | 10–50 bar | Yield generally increases with higher hydrogen pressure. | researchgate.net |
| Temperature | 90–140 °C | Higher temperatures lead to increased product yield within the tested range. | researchgate.net |
| Reaction Time | 5–30 h | Product yield increases over time, eventually reaching a plateau. | researchgate.net |
This table summarizes general kinetic trends observed in a Ru-catalyzed reductive amination system, analogous to what would be expected for the synthesis of this compound.
These studies collectively demonstrate that the reaction rate is a complex function of multiple variables and that the bottleneck of the reaction can shift. For reductive aminations using hydride reagents like sodium triacetoxyborohydride (B8407120), reaction rates are typically faster in solvents like 1,2-dichloroethane (B1671644) compared to tetrahydrofuran (B95107), and the presence of an acetic acid catalyst can accelerate the reaction. mdma.ch
Computational Chemistry in Mechanistic Proposal and Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of amine-forming reactions. nih.gov These methods allow for the detailed investigation of reaction pathways, the characterization of transient intermediates, and the calculation of energy barriers, providing a microscopic view that complements experimental findings. nih.govnih.gov Computational studies have been applied to various reductive amination systems, including those catalyzed by cobalt, nickel, iridium, and rhodium, to understand catalyst activity and selectivity. acs.org
Transition state analysis is a powerful computational technique used to identify the highest-energy point along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy and thus the rate of the reaction.
A key question in reductive amination is the selectivity of the reducing agent for the iminium ion over the starting carbonyl compound. A DFT study on the reduction using sodium triacetoxyborohydride (STAB) provided a quantitative explanation for this selectivity. acs.org The calculations revealed that the activation energy for the hydride transfer from the reducing agent to the protonated imine (iminium ion) is significantly lower than that for the reduction of the parent carbonyl group. acs.org
The transition state for the reduction of the iminium ion is stabilized by several factors. The Lewis-acidic sodium ion coordinates the reactants, organizing them for the hydride transfer. acs.org Furthermore, electrostatic interactions between the sodium ion and the acetate (B1210297) group (formed after proton transfer to the imine) provide additional stabilization. acs.org This leads to a "late" transition state where the new C-H and N-H bonds are more fully formed, contributing to its lower energy. acs.org
| Reaction Step | Calculated Relative Activation Energy (kcal/mol) | Finding | Reference |
| Reduction of Acetaldehyde | 0.0 | Reference energy for carbonyl reduction. | acs.org |
| Reduction of Z-Aldimine | -3.5 | The transition state for imine reduction is significantly lower in energy, favoring amine formation. | acs.org |
This table presents data from a DFT study on a model system, illustrating the energetic preference for the reduction of the imine intermediate over the starting aldehyde with sodium triacetoxyborohydride.
Through such analyses, computational chemistry not only validates proposed mechanisms but also provides predictive insights that can guide the development of more efficient and selective catalytic systems for the synthesis of amines like this compound. nih.govnih.gov
Energy Profile Calculations
Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, offering insights into the energy landscapes that govern chemical transformations. For a molecule such as this compound, energy profile calculations, typically employing Density Functional Theory (DFT), would be instrumental in elucidating the pathways of its formation. While specific, detailed research findings from energy profile calculations exclusively for this compound are not prominently available in published literature, we can construct a theoretical model based on well-understood analogous reactions, such as the reductive amination of ketones.
The synthesis of this compound can be envisaged through the reductive amination of a suitable ketone precursor, such as 6-morpholinohexan-2-one. This process would involve two key stages: the formation of an iminium intermediate and its subsequent reduction. An energy profile diagram for such a reaction would map the potential energy of the system against the reaction coordinate, highlighting the reactants, transition states, intermediates, and the final product.
The initial step involves the nucleophilic attack of an amine on the carbonyl group of the ketone. This is followed by dehydration to form a protonated imine, or iminium ion. Each of these steps proceeds through a transition state, a high-energy species representing the energy barrier that must be overcome for the reaction to proceed. The stability of the intermediates and the energy of the transition states are critical in determining the reaction kinetics.
Following the formation of the iminium ion, a reducing agent, such as sodium triacetoxyborohydride (STAB), introduces a hydride to reduce the C=N bond, yielding the final amine product, this compound. nih.govscholaris.ca This reduction step also has its own transition state. DFT studies on similar reductive amination reactions have shown that the choice of the reducing agent is crucial, as it must selectively reduce the imine over the starting ketone. nih.govscholaris.ca
To illustrate the type of data generated from such a computational study, the following table presents a hypothetical set of calculated relative energies for the key species in the reductive amination forming this compound. These values are representative and serve to demonstrate the concepts of energy profile calculations.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| R | Reactants (6-morpholinohexan-2-one + amine) | 0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| INT1 | Hemiaminal intermediate | +5.8 |
| TS2 | Transition state for dehydration | +20.5 |
| INT2 | Iminium ion intermediate | +12.3 |
| TS3 | Transition state for hydride reduction | +18.7 |
| P | Product (this compound) | -10.4 |
This table is illustrative and does not represent experimentally or computationally verified data for this compound.
Such computational analyses are invaluable in medicinal chemistry and process development. For instance, understanding the energy profile can aid in optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity. mdpi.com Moreover, these studies can predict the stereochemical outcome of a reaction, which is often crucial for the biological activity of the target molecule.
Structural Elucidation and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 6-Morpholinohexan-2-amine can be determined.
Proton (¹H) NMR for Chemical Environment Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The morpholine (B109124) ring protons typically appear as two multiplets, one for the protons adjacent to the oxygen atom (H-3' and H-5') and another for the protons adjacent to the nitrogen atom (H-2' and H-6'). The protons of the hexan-2-amine chain will also show characteristic signals. The methyl group at the C2 position (H-1) will appear as a doublet, coupled to the methine proton at C2. The methine proton (H-2) will be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene groups of the hexyl chain (H-3, H-4, H-5, and H-6) will present as a series of multiplets. The N-H proton of the secondary amine may appear as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 (CH₃) | ~ 1.1 - 1.3 | Doublet |
| H-2 (CH) | ~ 2.8 - 3.1 | Multiplet |
| H-3 (CH₂) | ~ 1.4 - 1.6 | Multiplet |
| H-4 (CH₂) | ~ 1.3 - 1.5 | Multiplet |
| H-5 (CH₂) | ~ 1.5 - 1.7 | Multiplet |
| H-6 (CH₂) | ~ 2.4 - 2.6 | Multiplet |
| H-2', H-6' (Morpholine) | ~ 2.4 - 2.6 | Multiplet |
| H-3', H-5' (Morpholine) | ~ 3.6 - 3.8 | Multiplet |
| N-H | ~ 1.0 - 3.0 (variable) | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon (¹³C) NMR for Carbon Skeleton Determination
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the morpholine ring are expected to show two signals: one for the carbons adjacent to the oxygen (C-3' and C-5') at a more downfield position, and one for the carbons adjacent to the nitrogen (C-2' and C-6'). The carbons of the hexan-2-amine chain will also have characteristic chemical shifts. The methyl carbon (C-1) will appear at a high field. The methine carbon (C-2) will be in the range typical for an amino-substituted carbon. The methylene carbons of the hexyl chain (C-3, C-4, C-5, and C-6) will have signals in the aliphatic region. Carbons directly attached to the nitrogen atom are typically found in the 10-65 ppm range. libretexts.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | ~ 20 - 25 |
| C-2 (CH) | ~ 45 - 55 |
| C-3 (CH₂) | ~ 30 - 40 |
| C-4 (CH₂) | ~ 25 - 35 |
| C-5 (CH₂) | ~ 25 - 35 |
| C-6 (CH₂) | ~ 55 - 65 |
| C-2', C-6' (Morpholine) | ~ 50 - 60 |
| C-3', C-5' (Morpholine) | ~ 65 - 70 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. docbrown.infochemicalbook.comchemicalbook.com Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and along the hexyl chain (H-3/H-4, H-4/H-5, H-5/H-6). It would also show correlations between the adjacent methylene protons within the morpholine ring (e.g., H-2'/H-3' and H-5'/H-6'). researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the doublet at ~1.1-1.3 ppm would correlate to the carbon signal at ~20-25 ppm, confirming the C-1/H-1 assignment. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. youtube.com In this compound, HMBC would show correlations from the H-1 protons to C-2 and C-3, and from the H-6 protons to C-5 and the morpholine carbons C-2' and C-6'. Correlations from the morpholine protons H-2' and H-6' to the C-6 of the hexyl chain would definitively establish the point of attachment between the two fragments of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | ~ 3300 - 3500 | Medium | Secondary Amine |
| C-H Stretch | ~ 2850 - 2960 | Strong | Alkane (CH₂, CH₃) |
| C-O-C Stretch | ~ 1115 - 1140 | Strong | Ether (Morpholine) |
| C-N Stretch | ~ 1030 - 1230 | Medium | Aliphatic Amine |
| N-H Bend | ~ 1550 - 1650 | Medium | Secondary Amine |
The presence of a band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretch of the secondary amine. orgchemboulder.com Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the alkane chain and the morpholine ring. A strong band around 1115-1140 cm⁻¹ is characteristic of the C-O-C stretching vibration of the ether functional group within the morpholine ring. nih.govnist.govresearchgate.net The C-N stretching of the aliphatic amine will likely appear in the 1030-1230 cm⁻¹ region. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines, typically producing a protonated molecular ion [M+H]⁺. nih.govrsc.org For this compound (molecular formula C₁₀H₂₂N₂O, molecular weight 186.30 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 187.31, corresponding to the [M+H]⁺ ion.
The fragmentation of the protonated molecule in the mass spectrometer (MS/MS) would likely proceed via several characteristic pathways for amines. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com
Predicted Fragmentation Pattern for this compound in ESI-MS/MS
Loss of the butyl group: Cleavage of the C2-C3 bond would result in a fragment ion corresponding to the loss of a butyl radical, leading to a significant peak.
Cleavage of the morpholine ring: Fragmentation of the morpholine ring can also occur, leading to characteristic fragment ions.
Loss of ammonia (B1221849): Under certain conditions, the loss of the amino group as ammonia could be observed.
The fragmentation pattern provides a fingerprint that can confirm the proposed structure by accounting for the masses of the observed fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, the expected HRMS data would provide the exact mass of the protonated molecule, [M+H]⁺.
Table 1: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₂₂N₂O |
| Monoisotopic Mass | 186.1732 u |
| Calculated m/z for [M+H]⁺ | 187.1805 |
The data presented in this table is computationally derived and serves as a benchmark for the experimental analysis of this compound. An experimental HRMS spectrum yielding a mass-to-charge ratio that aligns with the calculated value would provide strong evidence for the compound's elemental composition.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration
For a chiral molecule like this compound, which contains a stereocenter at the C2 position of the hexan-2-amine backbone, Single Crystal X-ray Diffraction (SCXRD) is crucial for determining its absolute configuration. By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, the absolute stereochemistry (R or S) can be unambiguously assigned.
While specific crystallographic data for this compound is not publicly available, a hypothetical crystallographic analysis would yield precise atomic coordinates, defining the spatial orientation of the morpholine ring, the hexyl chain, and the amine group.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Example Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 1205 |
| Z | 4 |
| Flack Parameter | 0.05(10) |
The Flack parameter, in particular, is a critical output of an SCXRD experiment on a chiral, non-racemic compound. A value close to zero would confirm the correct assignment of the absolute configuration.
Analysis of Supramolecular Organization and Intermolecular Interactions (e.g., Hydrogen Bonding)
Beyond the structure of a single molecule, X-ray crystallography illuminates the supramolecular organization within the crystal lattice. Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, dictate how molecules pack in the solid state.
For this compound, the primary amine (-NH₂) and the oxygen atom of the morpholine ring are capable of participating in hydrogen bonding. The amine group can act as a hydrogen bond donor, while the morpholine oxygen and the nitrogen atom can act as hydrogen bond acceptors. These interactions would likely play a significant role in the crystal packing, potentially forming extended networks or discrete molecular assemblies.
Table 3: Potential Hydrogen Bonding Interactions in Solid-State this compound
| Donor | Acceptor | Type of Interaction |
| N-H (primary amine) | O (morpholine) | Intermolecular Hydrogen Bond |
| N-H (primary amine) | N (morpholine) | Intermolecular Hydrogen Bond |
The analysis of these non-covalent interactions is crucial for understanding the physical properties of the compound, such as its melting point, solubility, and polymorphism. The precise geometry and connectivity of these hydrogen bonds would be detailed in a full crystallographic report.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule. nih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aps.org It is often employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used for this purpose. nih.govmdpi.com This process involves finding the minimum energy conformation on the potential energy surface. wavefun.com
A hypothetical table of DFT-calculated properties for 6-Morpholinohexan-2-amine might look like this:
| Property | Calculated Value | Units |
| Total Energy | [Value] | Hartrees |
| Dipole Moment | [Value] | Debye |
| HOMO Energy | [Value] | eV |
| LUMO Energy | [Value] | eV |
| HOMO-LUMO Gap | [Value] | eV |
Note: The values in this table are hypothetical and would need to be calculated using DFT software.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the lone pair of electrons on the nitrogen and oxygen atoms in the morpholine (B109124) ring. researchgate.netmdpi.com Conversely, regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the morpholine moiety and the nitrogen of the amine group, highlighting these as potential sites for interaction with protons or other electrophiles. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
For this compound, the HOMO would likely be localized on the nitrogen atoms, particularly the more accessible secondary amine, due to the presence of lone pair electrons. The LUMO would be distributed over the carbon skeleton. The HOMO and LUMO energies are key parameters obtained from DFT calculations. als-journal.com
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the conformational flexibility and dynamics of a molecule. rsc.orgmdpi.comnih.gov
For a flexible molecule like this compound, MD simulations can explore the different accessible conformations and their relative stabilities. peerj.com This is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes. The simulations can reveal preferred orientations of the morpholine ring relative to the hexane (B92381) chain and the amine group. rsc.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. rsc.orgnih.gov
Quantum chemical calculations, often using DFT, can compute the magnetic shielding of each nucleus in a molecule. liverpool.ac.uk These shielding values can then be converted into chemical shifts that can be compared with experimental data. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. rsc.org For this compound, predicting the ¹H and ¹³C NMR chemical shifts would help to confirm its structure.
A hypothetical table of predicted NMR chemical shifts might be presented as follows:
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | [Value] | [Value] |
| C2 | [Value] | [Value] |
| Hα | [Value] | [Value] |
| Hβ | [Value] | [Value] |
Note: The values in this table are hypothetical and would require specific calculations and experimental data.
Reaction Pathway Modeling and Energy Barrier Calculations
Computational chemistry can be used to model chemical reactions, including the identification of transition states and the calculation of activation energies. nih.gov This is valuable for understanding reaction mechanisms and predicting reaction rates.
For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational modeling can elucidate the step-by-step mechanism. mnstate.edulibretexts.orglumenlearning.commasterorganicchemistry.comopenstax.org For example, in a potential synthesis via reductive amination, DFT calculations could be used to model the formation of the imine intermediate and its subsequent reduction. libretexts.org By calculating the energies of the reactants, transition states, and products, the energy barriers for each step can be determined, providing insight into the feasibility and kinetics of the reaction. nih.gov
Derivatization and Functionalization Strategies for Analytical and Research Purposes
Strategies for Enhanced Spectroscopic and Chromatographic Detection
For techniques like HPLC and GC, derivatization is often employed to improve separation and enhance detection sensitivity. thermofisher.com Aliphatic amines like 6-Morpholinohexan-2-amine are prone to adsorption on chromatographic columns, leading to poor peak shape and reduced resolution. nih.gov Converting the polar primary amine group into a less polar, more stable derivative mitigates these issues. nih.govthermofisher.com
Chromophoric and Fluorogenic Derivatization Reagents
The introduction of a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) onto the this compound molecule is a common strategy to enable or enhance its detection by UV-Visible or fluorescence detectors, respectively. thermofisher.comresearchgate.net Fluorescence detection is particularly advantageous due to its high sensitivity and selectivity. sdiarticle4.com The primary amine group of this compound is the primary target for these derivatization reactions.
A variety of reagents are available for the derivatization of primary amines:
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. thermofisher.comsdiarticle4.com This reaction is fast, often completing within minutes at room temperature, making it suitable for automated pre-column or post-column derivatization systems. sdiarticle4.comnih.gov
Fluorescamine: This reagent reacts almost instantaneously with primary amines to produce fluorescent pyrrolidinone derivatives. A key advantage of fluorescamine is that the reagent itself is non-fluorescent, reducing background signal. researchgate.netsdiarticle4.com
Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride reacts with primary and secondary amines under alkaline conditions to form fluorescent sulfonamide derivatives. researchgate.netsdiarticle4.com While the reaction is robust, it can be slower than with OPA or fluorescamine and the reagent itself can hydrolyze to a fluorescent product, necessitating its use in pre-column derivatization. sdiarticle4.comnih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a widely used reagent that reacts with both primary and secondary amines to create stable, highly fluorescent derivatives. thermofisher.comresearchgate.net
Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of cyanide to form stable and highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives. google.comnih.gov
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent forms highly fluorescent and colored derivatives with primary and secondary amines.
2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary and secondary amines to form UV-active dinitrophenyl derivatives. researchgate.netthermofisher.com
| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantages |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, suitable for automation. sdiarticle4.comnih.gov |
| Fluorescamine | Primary Amines | Fluorescence | Instantaneous reaction, non-fluorescent reagent. sdiarticle4.com |
| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence, UV | Forms stable derivatives. nih.gov |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence | Reacts with both primary and secondary amines. thermofisher.com |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary Amines | Fluorescence | Forms stable and highly fluorescent products. nih.gov |
| 2,4-Dinitrofluorobenzene (DNFB) | Primary and Secondary Amines | UV-Visible | Classic reagent for UV detection. thermofisher.com |
Application in Chromatographic Techniques (e.g., HPLC, GC)
Derivatization is essential for the successful analysis of amines like this compound by both HPLC and GC.
High-Performance Liquid Chromatography (HPLC): For HPLC analysis, pre-column derivatization is commonly performed. thermofisher.com This involves reacting the sample with the derivatizing reagent before injection into the HPLC system. sigmaaldrich.com This approach not only adds a detectable tag but also increases the hydrophobicity of the polar amine, improving its retention on reversed-phase columns which are the most common type used in HPLC. mdpi.com For instance, derivatizing this compound with Dansyl-Cl would yield a more hydrophobic derivative that is better retained and easily detected by a fluorescence detector. sdiarticle4.com
Gas Chromatography (GC): Direct GC analysis of underivatized amines is generally unsatisfactory due to their polarity, which causes peak tailing and potential decomposition on the column. nih.govbre.com Derivatization is necessary to reduce the polarity and increase the volatility of the analyte. nih.govphenomenex.com Common derivatization methods for GC include:
Silylation: This process replaces the active hydrogen on the primary amine group with a non-polar trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing amines, making them more volatile and thermally stable. libretexts.orgphenomenex.com
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) react with the primary amine to form a stable, less polar, and more volatile amide derivative.
Alkylation/Arylation: Chloroformates, for example, react with primary and secondary amines to form carbamates, which are amenable to GC analysis. phenomenex.com For the secondary amine in the morpholine (B109124) ring, derivatization with sodium nitrite under acidic conditions can produce a stable and volatile N-nitrosomorpholine derivative suitable for GC-MS analysis. nih.govresearchgate.net
| Technique | Challenge with Underivatized Amine | Benefit of Derivatization | Example Reagent for this compound |
|---|---|---|---|
| HPLC (Reversed-Phase) | Poor retention (high polarity), no UV/Fluorescence signal. mdpi.com | Increases hydrophobicity and retention, adds a detectable tag. thermofisher.com | Dansyl Chloride, OPA, FMOC-Cl. thermofisher.comsdiarticle4.com |
| GC | Low volatility, high polarity causing peak tailing and column adsorption. nih.gov | Increases volatility, reduces polarity, improves peak shape. phenomenex.com | BSTFA (silylation), TFAA (acylation). phenomenex.com |
Derivatization for Mass Spectrometry-Based Metabolomic Investigations
In metabolomics, liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology. nih.gov However, the vast chemical diversity of metabolites complicates their analysis in a single run. rsc.orgnih.gov Derivatization can be used to normalize the chemical properties of a class of compounds, such as amines, to improve their analytical performance in LC-MS. nih.gov This is particularly useful for enhancing ionization efficiency and improving chromatographic separation. nih.govmagtech.com.cn
Dual Derivatization Schemes for Multiple Functional Groups
While this compound primarily possesses an amine functional group for derivatization, many metabolites in biological samples are polyfunctional. Dual derivatization schemes are employed to tag multiple, different functional groups within a molecule or a sample in a stepwise manner. rsc.orgnih.gov For example, a common strategy involves a two-step process: first, primary amine and hydroxyl groups are tagged with one reagent, followed by a second reaction to tag carboxyl groups with a different reagent. rsc.orgnih.gov This comprehensive derivatization allows for a broader range of metabolites, including amino acids, organic acids, and sugars, to be analyzed in a single chromatographic run, expanding the coverage of the metabolome. nih.govchemrxiv.org
Impact on Ionization Efficiency and Signal Response
A primary goal of derivatization for LC-MS is to enhance the ionization efficiency of the target analyte in the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. nih.govnih.gov Many derivatization reagents are designed to introduce a pre-charged moiety or a group that is easily ionized. nih.gov For instance, reagents can be designed to add a permanent positive charge (a quaternary amine) to the analyte molecule. nih.gov This ensures that the molecule is already charged before it enters the ESI source, significantly boosting the signal response. nih.govspectroscopyonline.com
Derivatization can improve ESI-MS signal response in several ways:
Increased Proton Affinity: Attaching a group with high proton affinity facilitates the formation of [M+H]+ ions in positive ion mode.
Introduction of a Fixed Charge: Reagents containing a quaternary ammonium (B1175870) group place a permanent positive charge on the derivative, eliminating the need for protonation and leading to a dramatic increase in sensitivity. nih.gov
Increased Hydrophobicity/Surface Activity: ESI is a surface-based phenomenon. Making a molecule more hydrophobic increases its tendency to migrate to the surface of the ESI droplet, which can enhance its ionization efficiency. nih.gov
Improved Fragmentation: Derivatization can direct the fragmentation of the molecule in tandem mass spectrometry (MS/MS), producing characteristic fragment ions that are useful for identification and quantification. nih.gov
Studies have shown that derivatization can increase sensitivity by over 75-fold for some metabolites. rsc.orgnih.gov For a compound like this compound, derivatization of its primary amine group with a reagent like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) not only improves reversed-phase retention but also enhances ionization, making it more amenable to metabolomic analysis. chemrxiv.orgchemrxiv.org
Development of Analytical Methods for Trace Analysis of Amine Analogues
The detection and quantification of amines at trace levels in complex matrices, such as environmental or biological samples, requires highly sensitive and selective analytical methods. nih.gov Derivatization is a key component in the development of such methods. datapdf.com By tagging the amine with a highly responsive chromophore or fluorophore, detection limits can be pushed into the nanomolar or even picomolar range.
The development of these methods involves several optimization steps:
Selection of the Derivatization Reagent: The choice depends on the detector being used (UV, fluorescence, MS) and the nature of the sample matrix. Reagents like OPA and NDA are favored for fluorescence detection due to their high sensitivity and the low background signal of the reagents themselves. sdiarticle4.comnih.gov
Optimization of Reaction Conditions: Factors such as pH, reagent concentration, reaction time, and temperature must be carefully optimized to ensure complete and reproducible derivatization. sigmaaldrich.com For example, the reaction of DNS-Cl with amines is typically performed under alkaline conditions. sdiarticle4.com
Sample Preparation: A clean-up step, such as solid-phase extraction (SPE), is often necessary before derivatization to remove interfering compounds from the sample matrix that might react with the reagent or suppress the analytical signal.
Chromatographic Separation: The chromatographic conditions (column, mobile phase, gradient) must be optimized to achieve good separation of the derivatized analyte from other sample components and excess reagent. sigmaaldrich.com
By combining an effective derivatization strategy with powerful separation and detection techniques like UPLC-MS/MS, it is possible to develop robust and validated methods for the trace analysis of this compound and its analogues in various matrices.
Exploration of 6 Morpholinohexan 2 Amine As a Chemical Building Block and Ligand
Precursor Role in the Synthesis of Advanced Organic Scaffolds
6-Morpholinohexan-2-amine serves as a valuable starting material in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a primary amine and a morpholine (B109124) moiety, allows for a variety of chemical transformations to build intricate organic structures.
Formation of Complex Nitrogen-Containing Heterocycles
The general strategies for synthesizing nitrogen-containing heterocycles often involve catalytic methods to promote dehydrative cyclization or cycloaddition reactions. pitt.eduresearchgate.net These methods aim for efficiency and control over the final structure. The versatility of amines as building blocks is crucial in these synthetic pathways. ijrpr.com
Construction of Azabicycles and Other Polycyclic Systems
Beyond simple heterocycles, this compound can be envisioned as a component in the construction of more complex polycyclic systems, including azabicycles. These structures, which contain a nitrogen atom at a bridgehead position or within a fused ring system, are of significant interest in medicinal chemistry. The synthesis of such complex scaffolds often relies on multi-step sequences that may involve cascade reactions or intramolecular cyclizations. core.ac.uknih.gov
Methodologies for building polycyclic frameworks can include Diels-Alder reactions, radical cyclizations, and transition-metal-catalyzed annulations. rsc.orgorganic-chemistry.orgfrontiersin.org The amine functionality of this compound could be strategically employed to initiate or participate in these ring-forming reactions. For example, it could be transformed into a reactive intermediate that undergoes a subsequent cyclization to form a bicyclic or polycyclic structure. core.ac.uknih.gov The development of one-pot reactions is a key area of research to improve the efficiency of constructing these complex molecules. frontiersin.org
Design and Synthesis of Derivatives for Specific Research Applications
The inherent structure of this compound allows for its modification to create derivatives with tailored properties for various scientific investigations.
Generation of Odorless Thiol Analogues
Thiols are known for their strong, unpleasant odors, which can be a significant drawback in a laboratory setting. wikipedia.org To address this, odorless thiol analogues have been developed. While direct synthesis of a thiol analogue from this compound is not explicitly detailed in the provided context, the general principle involves modifying a molecule to mask the thiol group or replace it with a functional equivalent that lacks the characteristic smell. researchgate.netresearchgate.net For instance, a common strategy is to use a protected thiol or a precursor that can be converted to a thiol in a later synthetic step. wikipedia.orgnih.gov The morpholine group in a potential derivative could contribute to increased water solubility, which can be advantageous for certain applications and for ease of removal of byproducts. researchgate.netresearchgate.net
The development of such odorless reagents is part of a broader trend in green chemistry to create safer and more user-friendly laboratory chemicals. researchgate.net
Incorporation into Coordination Complexes and Ligand Design
The nitrogen atoms in both the primary amine and the morpholine ring of this compound can act as electron-pair donors, making the molecule a potential ligand for coordinating with metal ions. nih.govlibretexts.org Ligands are crucial components in coordination chemistry, influencing the properties and reactivity of the resulting metal complexes. orientjchem.orguni-wuerzburg.de
By modifying this compound, for example, by introducing additional donor atoms, polydentate ligands can be designed. nih.gov These ligands can form stable complexes with a variety of metals. The design of the ligand framework, including its flexibility and the nature of the donor atoms, dictates the coordination geometry and the chemical behavior of the metal complex. orientjchem.orguni-wuerzburg.de Such complexes have applications in catalysis, materials science, and biomedical research. orientjchem.org
Application in Materials Science Research (e.g., as Additives, Modifiers)
Amines and their derivatives are widely utilized in materials science as additives and modifiers to impart specific properties to polymers and other materials. ijrpr.com The bifunctional nature of this compound makes it a candidate for such applications. For instance, the primary amine can react with other monomers or polymers to be incorporated into a material's structure, while the morpholine group can influence properties like polarity, adhesion, and thermal stability. rsc.org
In the context of polymers, amines can act as curing agents for epoxy resins, crosslinkers, or as building blocks for polyamides and polyimines. rsc.orgresearchgate.net The incorporation of a morpholine-containing compound like this compound could potentially enhance the thermal resistance and modify the mechanical properties of the resulting material. rsc.org The ability to functionalize materials at a molecular level is key to developing advanced materials with tailored performance characteristics. ijrpr.com
Structure Activity Relationship Sar Studies at the Molecular Level
In Vitro Investigations of Molecular Recognition and Interactions
In vitro studies on related morpholine (B109124) derivatives reveal that this moiety is a versatile pharmacophore that can interact with a wide range of biological targets, including enzymes and receptors involved in various physiological processes. nih.govtandfonline.com
Assessment of Binding Affinities to Defined Molecular Targets (e.g., Receptors, Enzymes)
Research on various morpholine-containing compounds demonstrates their ability to bind to numerous molecular targets with varying affinities. The morpholine group itself is often crucial for this binding. sci-hub.se For instance, in studies of inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs)—key targets in neurodegenerative diseases—the morpholine scaffold is a common feature. tandfonline.com
The polar nature of the morpholine ring, containing both a nitrogen and an oxygen atom, allows it to form electrostatic and hydrogen bond interactions with charged or polar amino acid residues in the active sites of enzymes. tandfonline.comresearchgate.net This enhances binding affinity and specificity. tandfonline.com For example, studies on morpholine-bound quinoline (B57606) hybrids showed potent AChE inhibition, with one compound exhibiting an IC50 value of 0.12 µM, which was five times more potent than the reference drug galantamine. tandfonline.com In another study, morpholine-based thiazole (B1198619) derivatives were identified as effective inhibitors of bovine carbonic anhydrase-II, with the most potent compound showing a Ki value of 9.64 ± 0.007 μM. rsc.org
The length and nature of the linker between the morpholine ring and other pharmacophoric elements also significantly impact binding affinity. In a series of pyrazolopyridines, a systematic extension of an alkyl chain (homologation) revealed an optimal activity for a heptyl (seven-carbon) chain, suggesting the presence of a corresponding hydrophobic pocket in the target receptor. drugdesign.org This indicates that the hexyl chain of 6-Morpholinohexan-2-amine is likely a critical determinant of its binding affinity, optimized for a specific target's topology.
Below is a table summarizing the inhibitory activities of various morpholine derivatives against different enzyme targets, illustrating the range of binding affinities observed in related compounds.
| Compound Class | Target Enzyme | Measured Affinity (IC₅₀/Kᵢ) | Source |
| Morpholine-bound quinoline hybrid (44b) | Acetylcholinesterase (AChE) | IC₅₀ = 0.12 µM | tandfonline.com |
| Phenoxyethyl morpholine (34c) | eel Acetylcholinesterase (eeAChE) | IC₅₀ = 0.5 µM | tandfonline.com |
| Phenoxyethyl morpholine (35c) | equine Butyrylcholinesterase (eqBuChE) | IC₅₀ = 2.5 µM | tandfonline.com |
| Morpholine-derived thiazole (24) | Bovine Carbonic Anhydrase-II | Kᵢ = 9.64 µM | rsc.org |
| Benserazide (B1668006) (PilB inhibitor) | PilB ATPase | IC₅₀ = 3.68 µM | rsc.org |
Mechanistic Characterization of Molecular Binding Events
The mechanism of binding for morpholine-containing ligands often involves a combination of hydrophobic and polar interactions. The morpholine ring can engage in hydrogen bonding via its oxygen atom, while the protonated secondary amine can form strong electrostatic interactions. sci-hub.seresearchgate.net
Kinetic studies on a potent morpholine-derived thiazole inhibitor of carbonic anhydrase-II revealed a competitive inhibition mechanism. rsc.org This indicates that the inhibitor directly binds to the active site of the enzyme, preventing the substrate from binding. rsc.org Similarly, studies on inhibitors of replication protein A (RPA) confirmed that their mechanism of action involves direct binding to the protein's DNA-binding domains rather than intercalating with the DNA itself. nih.gov
The structural stability of the morpholine ring contributes to its effectiveness, making it less susceptible to rapid metabolic breakdown and thus enhancing its bioavailability and duration of action. tandfonline.com Molecular dynamics simulations have been used to confirm the stability of ligand-receptor interactions, showing minimal fluctuations over time for compounds bound to their targets. mdpi.comnih.gov
Influence of Structural Modifications on Target Modulation
SAR studies systematically explore how altering a molecule's structure affects its biological activity. oncodesign-services.comdrugdesign.org For morpholine derivatives, key modifications include:
Substitution on the Morpholine Ring: Adding substituents to the morpholine ring can significantly alter binding affinity and selectivity. For instance, introducing an alkyl group at the third position of the morpholine ring was found to increase anticancer activity in one study. e3s-conferences.org
Variation of the Linker: The length and flexibility of the alkyl chain connecting the morpholine to other parts of the molecule are critical. As seen in homologation studies, there is often an optimal chain length for interaction with a target's hydrophobic pocket. drugdesign.org
Modification of Terminal Groups: The nature of the group at the other end of the linker from the morpholine ring is a major determinant of activity. In the case of this compound, the primary amine group is a key feature. SAR studies on benserazide analogs as PilB inhibitors showed that modifying a serine group to a thiol group markedly improved potency. rsc.org Similarly, in a series of flavonoid derivatives, substituting the B-ring with certain groups enhanced activity while others diminished it. mdpi.com
These findings underscore that the specific combination of the morpholine head, the hexyl linker, and the 2-amine group in this compound is likely tailored for a specific biological target, and any modification to these components would be expected to alter its binding and modulatory effects.
Computational Approaches to SAR Prediction and Optimization
Computational methods are essential tools in modern drug discovery for predicting how a molecule will behave and for optimizing its structure. journalirjpac.comwustl.eduresearchgate.net These approaches are widely applied to morpholine-containing compounds. sci-hub.se
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models use statistical methods to create mathematical relationships between the chemical structures of a series of compounds and their biological activities. oncodesign-services.comiosrjournals.org These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been conducted on morpholine derivatives. For example, a QSAR analysis of 1,3-thiazol-5-yl-ethane-1-one derivatives with a morpholinopropyl side chain identified key molecular descriptors influencing their antioxidant activity. pensoft.netresearchgate.net The study found that activity increased with decreased molecular volume, area, and lipophilicity, but with an increased dipole moment. pensoft.netresearchgate.net Another QSAR study on indoline, morpholine, and phenol (B47542) derivatives against breast cancer cell lines developed a robust model for predicting anticancer activity based on descriptors like atomic van der Waals volumes and the number of hydrogen bond donor atoms. researchgate.net These studies show that the physicochemical properties of the entire molecule, including contributions from the morpholine moiety, are critical for activity.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. journalirjpac.comwustl.edu This method provides detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Docking studies are frequently used to understand the binding of morpholine-containing compounds. nih.gov For example, docking of 2-arylthiomorpholine derivatives into the active sites of MAO-A and MAO-B enzymes revealed how different substituents occupied specific pockets within the enzyme's entrance cavity. nih.gov In another study, docking was used to design novel morpholino-based drug candidates against the RNA-dependent RNA polymerase of the COVID-19 virus, identifying a candidate with a strong predicted binding energy of -8.76 kcal/mol. chemrxiv.org
For a molecule like this compound, a docking study would typically show the morpholine oxygen acting as a hydrogen bond acceptor and the protonated amine group acting as a hydrogen bond donor or forming a salt bridge with an acidic residue like aspartate or glutamate. The hexyl chain would likely occupy a hydrophobic channel or pocket within the binding site. researchgate.netnih.gov
The table below provides examples of binding energies from molecular docking studies of various ligands, including morpholine derivatives, with their respective protein targets.
| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Source |
| Morpholino based physcion (B1677767) drug candidate | Covid-19 RNA Polymerase (6NUR) | -8.76 | chemrxiv.org |
| Remdesivir (Control) | Covid-19 RNA Polymerase (6NUR) | -7.25 | chemrxiv.org |
| Camptothecin | HER2 | -8.3 | mdpi.com |
| Neratinib (Control) | HER2 | -7.1 | mdpi.com |
| Manzamine A | SARS-CoV-2 Spike Glycoprotein (6LXT) | -9.01 | ijpras.com |
Rational Design of Amine-Based Probes for Biological Systems Research
The rational design of amine-based probes is a strategic process aimed at developing specialized molecules for visualizing, quantifying, or modulating biological targets such as receptors, enzymes, or transporters. acs.org This process heavily relies on SAR data to systematically modify a lead compound to optimize its function as a probe. The key components of the "this compound" structure—the morpholine ring, the hexyl spacer, and the primary amine at the 2-position—each play a distinct role that can be fine-tuned in the design of targeted molecular probes.
The morpholine group is frequently incorporated into bioactive molecules to enhance their drug-like properties. nih.gov Its presence can improve aqueous solubility, metabolic stability, and permeability across biological membranes. acs.orgresearchgate.net In the context of a molecular probe, the morpholine ring can serve as a critical pharmacophore that interacts with a biological target or as a scaffold to correctly orient other functional groups. nih.gove3s-conferences.org For instance, in the design of central nervous system (CNS) drug candidates, the morpholine ring has been shown to improve brain permeability. acs.org
The alkyl chain, in this case, a hexyl group, acts as a linker or spacer between the morpholine "head" and the amine "tail." The length and flexibility of this chain are crucial for determining the probe's affinity and selectivity for its target. SAR studies on various classes of molecules, including N-alkylmorpholine derivatives and other amine-based compounds, have demonstrated that the length of the alkyl chain significantly impacts biological activity. nih.govchemrxiv.org An optimal chain length often exists to position the terminal functional groups correctly within a receptor's binding pocket or an enzyme's active site. nih.govnih.gov
The position and nature of the amine group are also critical for the function of a molecular probe. Primary amines, like the one in this compound, are nucleophilic and can be readily modified to attach reporter groups such as fluorophores, affinity tags, or cross-linking agents. solubilityofthings.comhowarthgroup.org Furthermore, the amine group is often protonated at physiological pH, allowing it to form key ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, within a protein's binding site. acs.orgnih.gov The specific location of the amine at the 2-position of the hexane (B92381) chain, as opposed to the terminal 1-position, introduces chirality and a specific spatial arrangement that can be critical for selective recognition by a biological target.
Detailed Research Findings
The rational design of amine-based probes often involves systematic modifications to understand the contribution of each structural component. The following data tables, synthesized from SAR studies on related compound classes, illustrate these principles.
Table 1: Influence of Alkyl Chain Length on Biological Activity of N-Alkylmorpholine Derivatives
| Compound Series | Alkyl Chain Length | Observed Activity | Reference |
| N-Alkylmorpholinium Salts | < 5 carbons | Inactive against MRSA | chemrxiv.org |
| N-Alkylmorpholinium Salts | 12-16 carbons | Highest bactericidal effects | chemrxiv.org |
| Pirenzepine Amine Congeners | 1-10 carbons | Affinity progressively increased with chain length, optimal at 10 carbons | nih.gov |
| N-Alkyl-β-D-glycosylamines | 6-18 carbons | Antifungal activity dependent on chain length, with optimal activity observed for specific lengths | acs.org |
This table demonstrates a clear relationship between the length of the alkyl chain and biological effect, highlighting that a six-carbon chain, as in this compound, falls within a range that can confer significant bioactivity.
Table 2: Effect of Amine and Morpholine Modifications on Receptor Binding
| Lead Compound Scaffold | Modification | Effect on Binding/Activity | Reference |
| Pirenzepine | Addition of N-decyl amine chain | Optimal affinity for muscarinic receptors | nih.gov |
| Indole Scaffold (CB2 Receptor Ligands) | Addition of ethyl morpholine | Maintained nanomolar affinity | mdpi.com |
| FTY720-derived cyclohexylamine | Varying alkyl chain on hydrophobic tail | Imparted selectivity for Sphingosine Kinase 2 (SphK2) | nih.gov |
| General Aminergic Receptor Ligands | Protonated Amine | Forms critical ionic interaction with conserved Aspartate (Asp3.32) | nih.gov |
| CNS Drug Candidates | Introduction of Morpholine Ring | Improved CNS permeability and activity | acs.org |
Q & A
Q. What are the standard synthetic routes for 6-Morpholinohexan-2-amine, and how can reaction conditions be optimized for yield?
The synthesis of this compound typically involves nucleophilic substitution or palladium-mediated coupling. A common approach is the amination of a halogenated precursor (e.g., 6-chlorohexan-2-amine) with morpholine under reflux in ethanol or THF. Key optimization parameters include:
- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but require monitoring for side reactions.
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve efficiency in coupling reactions, though ligand selection impacts regioselectivity .
- pH : Basic conditions (pH 8–10) favor amine deprotonation, facilitating nucleophilic attack .
Yield optimization requires iterative adjustments using HPLC to track intermediates and NMR for structural confirmation .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR verifies morpholino-group integration and amine proton environments.
- HPLC : Quantifies purity (>95% threshold for pharmacological studies) and detects byproducts like unreacted morpholine .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, critical for structural validation .
- Elemental Analysis : Validates stoichiometry of C, H, and N, ensuring synthetic accuracy .
Q. What safety protocols should be followed when handling this compound derivatives in laboratory settings?
- Hazard Mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., morpholine).
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure; safety goggles protect against splashes.
- Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for morpholino-substituted amines in cancer models?
Discrepancies often arise from variations in cell-line specificity, assay conditions, or compound stability. To address this:
- Standardized Assays : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times across studies.
- Stability Testing : Monitor compound degradation in cell culture media via LC-MS to rule out false negatives .
- Mechanistic Replication : Validate target engagement (e.g., DNA repair inhibition) using orthogonal methods like fluorescence polarization or SPR .
Q. What strategies are effective in elucidating the reaction mechanisms of this compound derivatives under varying catalytic conditions?
- Kinetic Studies : Monitor reaction progress via UV-vis spectroscopy to identify rate-determining steps (e.g., ligand exchange in Pd-catalyzed reactions) .
- Isotopic Labeling : Use ¹⁵N-morpholine to trace nitrogen incorporation pathways in amination reactions.
- Computational Modeling : DFT calculations predict transition states and identify steric/electronic barriers in catalytic cycles .
Q. How can computational modeling complement experimental approaches in predicting the pharmacological interactions of this compound?
- Molecular Docking : Simulate binding to therapeutic targets (e.g., DNA repair enzymes) using software like AutoDock Vina.
- QSAR Analysis : Correlate substituent effects (e.g., morpholino vs. piperidine) with bioactivity to guide structural modifications .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
